Dimethyl 1H-pyrrole-2,4-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7(10)5-3-6(9-4-5)8(11)13-2/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPMGRCCMQUJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487801 | |
| Record name | Dimethyl 1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2818-07-7 | |
| Record name | Dimethyl 1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis:
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate | Reaction of methyl acetoacetate with sodium nitrite aqueous solution, followed by zinc powder reduction, reflux for 1 hour; molar ratio methyl acetoacetate : sodium nitrite : zinc powder = 1.3 : 0.7 : 1.31 | Faint yellow solid of 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate |
| 2 | Hydrolysis and conversion to 2,4-dimethyl pyrrole | Suspension of above diethyl dicarboxylate in aqueous potassium hydroxide (molar ratio 0.3 : 2) with reflux overnight; acidification with concentrated HCl to pH ~1; extraction with ethyl acetate; drying and distillation at 80 °C under reduced pressure | White transparent liquid of 2,4-dimethyl pyrrole |
| 3 | Formylation to 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde | Dissolution of 2,4-dimethyl pyrrole in DMF, slow addition of phosphorus oxychloride (molar ratio 40 : 90), stirring overnight at room temperature; quenching in ice water; pH adjustment to 8 with saturated potassium carbonate; extraction with ethyl acetate | Thick product of 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde |
This sequence illustrates the preparation of pyrrole derivatives with ester and aldehyde functionalities, which can be adapted by modifying the ester groups to methyl esters to yield this compound.
Alternative Synthetic Approaches
Cyclization Using Diethyl Acetylenedicarboxylate and Amines
- Reaction of diethyl acetylenedicarboxylate with methylamine or other amines leads to cyclization forming diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
- Subsequent ester exchange or direct use of dimethyl acetylenedicarboxylate can yield the dimethyl ester analog.
- Industrial methods optimize reaction parameters such as temperature, solvent, and molar ratios to maximize yield and purity.
Vilsmeier–Haack Formylation
- For functionalization of pyrrole derivatives, Vilsmeier–Haack reaction conditions (phosphorus oxychloride and DMF) are employed to introduce aldehyde groups at specific positions.
- This method is useful for preparing substituted pyrroles that can be further transformed into dimethyl esters by esterification or transesterification.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, acetum (acetic acid), toluene, chloroform | Choice depends on reaction step |
| Temperature | Room temperature to reflux (60–110 °C) | Reflux for cyclization and reduction steps |
| pH Control | Acidic (HCl) and basic (KOH, K2CO3) adjustments | Critical for hydrolysis and extraction |
| Molar Ratios | Methyl acetoacetate : sodium nitrite : zinc powder = 1.3 : 0.7 : 1.31 | Optimized for efficient cyclization and reduction |
Research Findings and Yields
- The patent method reports obtaining faint yellow solid intermediates with high purity after drying for 10–14 hours at room temperature.
- Hydrolysis and subsequent distillation yield a white transparent liquid pyrrole derivative.
- Formylation step yields thick products after extraction and drying.
- TLC and other chromatographic techniques confirm reaction completion.
- Yields are generally high (>70%) when reaction parameters are optimized.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Product | Yield & Purity |
|---|---|---|---|---|---|
| Cyclization of methyl acetoacetate with sodium nitrite and zinc powder | Methyl acetoacetate, sodium nitrite, zinc powder | Acetic acid, reflux | 1 hour reflux | 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate | High yield, solid product |
| Hydrolysis with KOH and acidification | Above intermediate, KOH, HCl | Aqueous base reflux overnight | Hydrolysis and acidification | 2,4-dimethyl pyrrole | High purity liquid |
| Vilsmeier–Haack formylation | 2,4-dimethyl pyrrole, POCl3, DMF | Room temperature overnight | Formylated pyrrole derivatives | Thick product | Good yield |
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid, while reduction can produce various reduced pyrrole derivatives .
Scientific Research Applications
Dimethyl 1H-pyrrole-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a precursor for drug development, especially in the synthesis of bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of Dimethyl 1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, influencing their function and activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers and Ester Group Variations
Dimethyl 1H-Pyrrole-3,4-Dicarboxylate (CAS: 2818-06-6)
- Structural Difference : Carboxylate groups at positions 3 and 4 instead of 2 and 3.
- Impact : Altered electronic distribution reduces reactivity at the 2-position, making it less favorable for further functionalization compared to the 2,4-isomer .
- Purity : 95% .
Diethyl 1H-Pyrrole-2,4-Dicarboxylate (CAS: 55942-40-0)
Substituent-Modified Derivatives
Dimethyl 3-(4-Fluorophenyl)-1H-Pyrrole-2,4-Dicarboxylate
- Structural Difference : 4-Fluorophenyl group at position 3.
- Properties :
- Impact : The electron-withdrawing fluorine enhances electrophilic substitution at the pyrrole ring, enabling regioselective modifications .
Diethyl 5-Iodo-3-Methyl-1H-Pyrrole-2,4-Dicarboxylate
- Structural Difference : Iodo substituent at position 5 and ethyl esters.
- Properties :
Diethyl 5-(Chloromethyl)-3-Methyl-1H-Pyrrole-2,4-Dicarboxylate (CAS: 5408-12-8)
Functional Group Additions and Stability
Dimethyl 5-Acetyl-1-Hydroxy-4-Methyl-1H-Pyrrole-2,3-Dicarboxylate
- Structural Difference : Acetyl and hydroxyl groups at positions 5 and 1.
- Impact : Intramolecular hydrogen bonding between the hydroxyl and acetyl groups confers exceptional oxidation resistance. The O–H···O bond distance (2.558 Å ) is shorter than average, indicating strong stabilization .
- Stability : Resists oxidation by m-CPBA, H₂O₂, and PbO₂, unlike the parent compound .
Diethyl 5-(4-Fluorophenyl)-3-Hydroxy-1-Methyl-1H-Pyrrole-2,4-Dicarboxylate (CAS: 1263212-40-3)
Comparative Data Table
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine, acetyl) enhance electrophilic substitution rates at the pyrrole ring, while alkyl groups (methyl, ethyl) increase steric hindrance .
- Stability : Hydrogen-bonded derivatives exhibit superior oxidative stability, critical for applications in medicinal chemistry .
- Synthetic Utility : Halogenated and chloromethyl analogues are preferred for cross-coupling and functionalization reactions, respectively .
Biological Activity
Dimethyl 1H-pyrrole-2,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound features a pyrrole ring with two methoxycarbonyl substituents at the 2 and 4 positions. Its molecular formula is . The compound's unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anticancer Properties : Research indicates that this compound may inhibit specific kinases involved in tumor growth and metastasis. It has demonstrated cytotoxic effects on various cancer cell lines, including A-549 (lung cancer) and MDA-MB-468 (breast cancer) cells, with IC50 values ranging from 0.065 to 9.4 µmol/L .
Antimicrobial Efficacy
Recent studies have evaluated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 16 |
| Escherichia coli | < 32 |
| Pseudomonas aeruginosa | < 32 |
These results suggest that the compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer properties have been assessed through various assays. The following table summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µmol/L) |
|---|---|
| A-549 (Lung Cancer) | 0.065 |
| MDA-MB-468 (Breast Cancer) | 9.4 |
| HeLa (Cervical Cancer) | 1.5 |
The low IC50 values indicate potent anticancer activity, particularly against lung and cervical cancer cell lines .
Case Studies
- Antimicrobial Study : In a study published in Innovare Academics, this compound was synthesized and tested against several bacterial strains. The results confirmed its potential as a broad-spectrum antimicrobial agent with minimal cytotoxicity to human cells .
- Anticancer Evaluation : A recent investigation into the compound's effects on cancer cells highlighted its ability to induce apoptosis in A-549 cells through the activation of caspase pathways. This study suggests that this compound could serve as a lead compound for developing new anticancer therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for dimethyl 1H-pyrrole-2,4-dicarboxylate derivatives?
- Methodological Answer : The synthesis often involves multicomponent reactions using isocyanides and esters. For example, dimethyl 3-(4-fluorophenyl)-1H-pyrrole-2,4-dicarboxylate was synthesized via a copper-catalyzed reaction (NPCu0 catalyst) at 120°C, yielding 78% product . Key steps include optimizing reaction time (e.g., 12–24 hours) and using dichloromethane for extraction. Characterization via ¹H/¹³C NMR, IR, and MS confirms structure and purity .
Q. Which spectroscopic techniques are essential for characterizing dimethyl pyrrole dicarboxylates?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions and confirms ester group integration (e.g., methoxy signals at δ 3.8–4.0 ppm) .
- IR Spectroscopy : Detects carbonyl stretches (C=O) at ~1700 cm⁻¹ and N-H vibrations at ~3300 cm⁻¹ .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Q. How is elemental analysis used to verify compound purity?
- Methodological Answer : Elemental analysis (C, H, N) compares experimental vs. calculated percentages (e.g., C: 53.5% vs. 53.3%, H: 5.6% vs. 5.5%) to confirm >95% purity. Discrepancies >0.3% indicate impurities requiring column chromatography .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yields of dimethyl pyrrole dicarboxylates?
- Methodological Answer :
- Catalyst Screening : NPCu0 outperforms other catalysts in reducing side reactions (e.g., dimerization) .
- Temperature Control : Reactions at 120°C enhance cyclization efficiency vs. lower temperatures (e.g., 80°C yields drop to 45%) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, increasing yields by ~15% .
Q. How to resolve discrepancies between experimental and theoretical NMR chemical shifts?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts. Deviations >0.5 ppm may indicate tautomerism or solvent effects .
- Isotopic Labeling : ¹⁵N-labeled analogs clarify ambiguous N-H proton assignments in crowded spectral regions .
Q. What role do hydrogen-bonding interactions play in crystal packing?
- Methodological Answer : X-ray crystallography reveals intermolecular N-H···O=C interactions (e.g., N1—H1N···O4, d = 2.87 Å) that stabilize crystal lattices. These interactions influence melting points and solubility .
Q. How to analyze conflicting XRD data for polymorphic forms?
- Methodological Answer :
- Space Group Determination : Compare experimental unit cell parameters (e.g., monoclinic P21/c vs. orthorhombic) .
- Rietveld Refinement : Differentiates between twinned crystals and true polymorphs using SHELXL .
Q. What mechanisms explain the biological activity of pyrrole dicarboxylates?
- Methodological Answer :
- Receptor Docking Studies : Molecular dynamics simulations suggest interactions with ATP-binding pockets (e.g., kinase inhibition) .
- ROS Scavenging : N-hydroxypyrrole derivatives exhibit antioxidant activity via radical stabilization, validated by ESR spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
